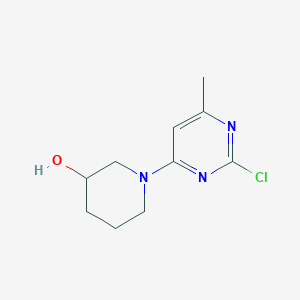
4-Isocyanato-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanato-1-methylpiperidine is an organic compound with the molecular formula C7H12N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the fourth carbon of the piperidine ring and a methyl group attached to the first carbon. The isocyanate group is highly reactive, making this compound a valuable intermediate in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Formation of Carbamoyl Chloride: 1-Methylpiperidine reacts with phosgene to form 1-methylpiperidine-4-carbamoyl chloride.
Formation of Isocyanate: The carbamoyl chloride intermediate undergoes thermal decomposition to yield this compound and hydrogen chloride (HCl).
The reaction conditions generally require an inert atmosphere (e.g., nitrogen) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, safety measures are implemented to handle the toxic and corrosive nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isocyanato-1-methylpiperidine undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions (room temperature to 50°C).
Alcohols: React to form carbamates, typically requiring a catalyst such as dibutyltin dilaurate.
Major Products
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Applications De Recherche Scientifique
4-Isocyanato-1-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of 4-Isocyanato-1-methylpiperidine primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is exploited in various applications, including the development of drugs and biomaterials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isocyanatopiperidine: Similar structure but lacks the methyl group at the first carbon.
1-Isocyanato-4-methylpiperidine: Isomer with the isocyanate group at the first carbon and the methyl group at the fourth carbon.
4-Isocyanato-1-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-Isocyanato-1-methylpiperidine is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds and materials .
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
4-isocyanato-1-methylpiperidine |
InChI |
InChI=1S/C7H12N2O/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 |
Clé InChI |
FHCYSJYLWYPKLY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)

![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)


![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)

![4,6-dichloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13972809.png)

![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol](/img/structure/B13972827.png)
![2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-](/img/structure/B13972836.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)
